![molecular formula C4H11NO2 B2999986 (2R)-3-amino-2-methoxy-propan-1-ol CAS No. 2287249-71-0](/img/structure/B2999986.png)
(2R)-3-amino-2-methoxy-propan-1-ol
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Overview
Description
“(2R)-3-amino-2-methoxy-propan-1-ol” is a chemical compound with the CAS Number: 2287249-71-0. It has a molecular weight of 105.14 and its IUPAC name is ®-3-amino-2-methoxypropan-1-ol .
Molecular Structure Analysis
The molecular formula of “(2R)-3-amino-2-methoxy-propan-1-ol” is C4H11NO2 . The InChI code for this compound is 1S/C4H11NO2/c1-7-4(2-5)3-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1 .Physical And Chemical Properties Analysis
“(2R)-3-amino-2-methoxy-propan-1-ol” is a colourless liquid . It should be stored at temperatures between 0-8°C .Scientific Research Applications
Cardioselective Beta-Adrenoceptor Blocking Agents
Research has explored the synthesis and binding affinities of a series of compounds, including those related to (2R)-3-amino-2-methoxy-propan-1-ol, for their cardioselective properties. These studies have highlighted the significance of the amino group substituent in influencing the binding to beta-adrenoceptors, demonstrating the potential for designing more selective cardiovascular drugs. The findings suggest different modes of binding depending on the substituents, indicating the complex interaction between chemical structure and biological activity (Rzeszotarski et al., 1983).
Structural and Spectroscopic Investigation of Schiff Base Derivatives
A study on Schiff base derivatives, including those related to (2R)-3-amino-2-methoxy-propan-1-ol, provided insights into their structural characteristics through SC-XRD and spectroscopic analyses. This research contributes to understanding the equilibrium structure, electronic properties, and hydrogen bonding, offering valuable information for the development of new materials with potential applications in various technological fields (Khalid et al., 2018).
LC-MS/MS Method for Pharmacokinetic Study
An LC-MS/MS method was developed for the simultaneous quantification of new aminopropan-2-ol derivatives, showcasing the utility of (2R)-3-amino-2-methoxy-propan-1-ol derivatives in pharmacokinetic studies. This method allows for the sensitive and selective determination of compounds in biological samples, facilitating the evaluation of their pharmacokinetic profiles, which is crucial for drug development processes (Walczak, 2014).
Synthesis and Adrenolytic Activity
The synthesis and biological evaluation of (2R)-3-amino-2-methoxy-propan-1-ol derivatives for their adrenolytic activity have been reported. These studies investigate the compounds' effects on blood pressure and their potential as antiarrhythmic agents, highlighting their relevance in medicinal chemistry for developing new therapeutic agents (Groszek et al., 2009).
Chemical Aspects of Metabolism
Research into the chemical aspects of drug metabolism has included studies on derivatives of (2R)-3-amino-2-methoxy-propan-1-ol, such as the asymmetric synthesis and absolute configuration of metabolites. This work contributes to a deeper understanding of the metabolic pathways of drugs, aiding in the design of compounds with improved pharmacokinetic properties (Shetty & Nelson, 1988).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as ketamine and its metabolite (2r,6r)-hnk, interact with nmda receptors on gabaergic interneurons . This interaction leads to an increase in extracellular glutamate levels .
Mode of Action
(2R)-3-amino-2-methoxy-propan-1-ol likely interacts with its targets in a similar manner to related compounds. For instance, ketamine and (2R,6R)-HNK reduce glutamate release, an effect that can be blocked by AMPA receptor antagonism . This suggests that (2R)-3-amino-2-methoxy-propan-1-ol may also modulate glutamate release through its interaction with specific receptors.
Biochemical Pathways
It is known that amino acid metabolism is important for a wide range of metabolic pathways, such as protein synthesis, fatty acid synthesis, purine and pyrimidine synthesis . Therefore, it is plausible that (2R)-3-amino-2-methoxy-propan-1-ol could influence these pathways.
Pharmacokinetics
Similar compounds, such as transcon il-2 β/γ, have been designed to improve pharmacokinetics by attaching a small methoxy polyethylene glycol (mpeg) moiety to the compound . This results in a prodrug with sustained release and improved pharmacokinetics .
Result of Action
Related compounds like ketamine and its metabolite (2r,6r)-hnk have been shown to reduce glutamate release, which may contribute to their rapid antidepressant action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of the compound . Additionally, the physiological environment within the body, including factors like blood flow, organ function, and overall health status, can also impact the compound’s action .
properties
IUPAC Name |
(2R)-3-amino-2-methoxypropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-7-4(2-5)3-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEJJZSYLNCLIG-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H](CN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-amino-2-methoxy-propan-1-ol |
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